
5-Bromo-1-indanone
Overview
Description
5-Bromo-1-indanone is a derivative of 1-indanone, characterized by the presence of a bromine atom at the fifth position of the indanone ring. This compound has the molecular formula C9H7BrO and a molecular weight of 211.06 g/mol . It is a beige to brown crystalline powder with a melting point of 126-129°C . This compound is utilized in various chemical syntheses and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-indanone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 3-(3-bromophenyl)propionic acid with chlorosulfonic acid . Another method includes the reaction of 5-bromo-2,3-dihydro-1H-inden-1-ol with appropriate reagents .
Industrial Production Methods: In industrial settings, this compound is often synthesized by reacting 3-(3-bromophenyl)propionic acid with chlorosulfonic acid under controlled conditions to ensure high yield and purity . The reaction is typically carried out in the presence of a Lewis acid catalyst to facilitate the acylation process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C5 position undergoes nucleophilic substitution under specific conditions. Common nucleophiles include amines, alcohols, and thiols, yielding functionalized indanones.
Mechanistic Insight :
-
The bromine’s electrophilic nature facilitates S<sub>N</sub>Ar (nucleophilic aromatic substitution) with strong nucleophiles.
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Copper catalysts enhance reactivity in cross-coupling reactions, enabling C–O bond formation .
Reduction Reactions
The ketone group in this compound is reducible to secondary alcohols or amines, depending on the reducing agent.
Substrate | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
This compound | NaBH₄ (methanol, 20°C) | 5-Bromo-1-indanol | >95% | |
This compound | H₂, Raney Ni (methanol, 65°C, 5h) | 5-Bromo-1-aminoindan | 99% |
Key Observations :
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Sodium borohydride selectively reduces the carbonyl group without affecting the bromine .
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Catalytic hydrogenation (e.g., Pd/C or Raney Ni) converts oxime intermediates to amines with high enantiomeric excess (>99% ee) .
Cyclization and Ring-Opening Reactions
The bicyclic structure participates in cyclization to form fused heterocycles or undergoes ring-opening under acidic/basic conditions.
Mechanistic Notes :
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AlCl₃/LiCl molten salt systems promote tandem Friedel-Crafts acylation and ether cleavage in one pot.
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Ring-opening reactions are pH-dependent, with strong acids favoring carbocation intermediates .
Cross-Coupling Reactions
The bromine atom enables transition metal-catalyzed cross-coupling, facilitating C–C bond formation.
Optimization Factors :
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Ligand choice (e.g., Xantphos) improves catalyst stability and yield in amination reactions .
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Microwave irradiation reduces reaction times in Ullmann couplings .
Functional Group Interconversion
The carbonyl group undergoes condensation or oxidation-reduction transformations.
Reaction | Reagents | Product | Notes | Source |
---|---|---|---|---|
Aldol condensation | LDA, aldehyde (THF, –78°C) | β-Hydroxyketone derivatives | Stereoselectivity controlled by base strength | |
Oxidation | KMnO₄ (acidic, 100°C) | Dicarboxylic acid | Limited utility due to overoxidation risks |
Scientific Research Applications
Biological Activities
5-Bromo-1-indanone exhibits a range of biological activities, making it a compound of interest in pharmacological research:
- Cholinesterase Inhibition : Studies have shown that derivatives of indanones, including this compound, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders .
- Antimicrobial Properties : Research indicates that compounds related to this compound have exhibited antimicrobial activity against various pathogens, suggesting their potential as antimicrobial agents .
Therapeutic Applications
The therapeutic implications of this compound are vast:
- Neuroprotective Agents : Due to its ability to inhibit cholinesterases, it may serve as a neuroprotective agent in conditions like Alzheimer's disease. A study reported that certain indanone derivatives demonstrated significant inhibition of amyloid beta aggregation, a hallmark of Alzheimer's pathology .
- Anti-inflammatory Agents : Some derivatives have shown promise as anti-inflammatory agents, potentially useful in treating inflammatory diseases .
- Cancer Research : The compound's structural framework has been explored for developing anticancer agents by modifying its substituents to enhance selectivity and potency against cancer cells .
Case Studies
Several studies have documented the efficacy and potential applications of this compound:
- A study conducted by Xu et al. synthesized various indanone derivatives and evaluated their activity against cholinesterases, revealing that specific modifications improved inhibitory potency significantly .
- Another research project focused on the design and synthesis of novel ligands based on indanone scaffolds for targeting alpha-synuclein fibrils in Parkinson's disease models. The study highlighted the importance of structural diversity in enhancing binding affinities to pathological targets .
Mechanism of Action
The mechanism of action of 5-Bromo-1-indanone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The bromine atom in the compound enhances its reactivity and binding affinity to target molecules, making it effective in various biochemical applications.
Comparison with Similar Compounds
5-Chloro-1-indanone: Similar in structure but with a chlorine atom instead of bromine.
4-Bromo-1-indanone: Bromine atom is at the fourth position instead of the fifth.
5-Iodo-1-indanone: Contains an iodine atom instead of bromine.
Uniqueness: 5-Bromo-1-indanone is unique due to its specific reactivity and the position of the bromine atom, which influences its chemical behavior and applications. Compared to its analogs, it offers distinct advantages in terms of reactivity and binding properties, making it a valuable compound in synthetic chemistry and research .
Biological Activity
5-Bromo-1-indanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various methods, typically involving bromination of 1-indanone. This compound features a bromine atom at the 5-position of the indanone ring, which influences its reactivity and biological activity.
Biological Activities
This compound exhibits a range of biological activities that make it a valuable candidate for further research. Below are some notable activities:
- Anticancer Activity : Studies have shown that derivatives of indanone, including this compound, possess significant anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells, by inducing apoptosis and inhibiting cell proliferation .
- Cholinesterase Inhibition : This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in the brain. The inhibition potency (IC50 values) varies among derivatives, with some showing nanomolar activity .
- Antimicrobial Properties : this compound has exhibited antimicrobial activity against various bacterial strains. Its effectiveness against Gram-positive bacteria has been documented, suggesting potential applications in treating infections .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : In cancer cells, this compound can trigger apoptotic pathways, leading to programmed cell death. This effect is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Inhibition : The compound's ability to inhibit cholinesterase enzymes enhances neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly beneficial in neurodegenerative conditions where cholinergic signaling is impaired .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Cytotoxicity Against Cancer Cell Lines :
- Cholinesterase Inhibition :
- Antibacterial Activity :
Table 1: Biological Activity Summary of this compound
Q & A
Q. (Basic) What are the common synthetic routes for 5-Bromo-1-indanone, and how can researchers optimize reaction conditions for improved yields?
Answer:
A widely cited synthesis involves a 4-step sequence starting from commercially available this compound (CAS 34598-49-7). Key steps include:
Deprotonative methylation using NaH and MeI to introduce methyl groups.
Rosenmund–von Braun reaction for aromatic nitrilation.
Reductive amination with ammonium acetate and sodium cyanoborohydride.
Optimization Strategies:
- Adjust reaction temperature and stoichiometry for methylation to minimize side products.
- Use anhydrous conditions for nitrilation to enhance selectivity.
- Monitor pH during reductive amination to stabilize intermediates.
Step | Reaction Type | Key Reagents | Yield (%) |
---|---|---|---|
1 | Methylation | NaH, MeI | 85–90 |
2 | Nitrilation | CuCN, DMF | 70–75 |
3 | Reductive Amination | NH₄OAc, NaBH₃CN | 60–65 |
Critical factors include catalyst purity, solvent choice (e.g., DMF for nitrilation), and inert atmosphere maintenance .
Q. (Basic) Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are the critical parameters to consider?
Answer:
Primary Techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine position) and purity.
- HPLC : Assess purity (>97% by HPLC) using a C18 column and acetonitrile/water mobile phase.
- Melting Point (mp) : Validate identity (reported mp: 126–129°C).
Method | Parameter | Expected Outcome |
---|---|---|
NMR | δ 7.5–8.0 ppm (aromatic protons) | Singlets confirm substituent positions |
HPLC | Retention time ~5.2 min (gradient elution) | Purity >97% |
mp | 126–129°C | Matches literature values |
Ensure solvent-free samples for accurate mp determination and deuterated solvents for NMR to avoid signal splitting .
Q. (Advanced) How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer:
Contradictions often arise from:
- Solvent effects (e.g., DMSO vs. CDCl₃ in NMR).
- Isomeric impurities (e.g., regioisomers in substitution reactions).
Resolution Strategies:
Cross-validate with multiple techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration).
Replicate literature protocols under identical conditions.
Consult primary sources for raw data (e.g., crystallographic CIF files).
For example, conflicting mp values (e.g., 126–129°C vs. 130–132°C) may stem from polymorphic forms, resolvable via differential scanning calorimetry (DSC) .
Q. (Advanced) What strategies are recommended for designing novel this compound derivatives with enhanced bioactivity?
Answer:
Approaches:
Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., halogen replacement with electron-withdrawing groups).
Computational Modeling : Use DFT to predict electrophilic reactivity at the ketone position.
Bioisosteric Replacement : Substitute bromine with trifluoromethyl for improved metabolic stability.
Derivative | Modification | Bioactivity Target |
---|---|---|
5-Bromo-2-oxindole | Lactam formation | Kinase inhibition |
5-Bromophthalide | Ring expansion | Anticancer activity |
Validate designs via in vitro assays (e.g., IC₅₀ determination) and crystallography to confirm binding modes .
Q. (Basic) What are the best practices for ensuring reproducibility in synthetic procedures involving this compound?
Answer:
Key Practices:
- Detailed Protocols : Specify reaction times, temperatures, and solvent grades.
- Batch Tracking : Log reagent lot numbers and storage conditions.
- Control Experiments : Include internal standards (e.g., 1,3,5-trimethoxybenzene for NMR).
Example: Reproducing methylation (Step 1, FAQ 1) requires strict anhydrous conditions; trace moisture reduces NaH efficacy, lowering yields by 20–30% .
Q. (Advanced) How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Methods:
- DFT Calculations : Analyze LUMO maps to identify electrophilic sites (e.g., carbonyl carbon).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
Parameter | Value (DFT) | Significance |
---|---|---|
LUMO Energy | -1.8 eV | Higher reactivity at lower energies |
Charge Density (C=O) | +0.45 | Favors nucleophilic attack |
Validate predictions with kinetic studies (e.g., monitoring substitution rates via HPLC) .
Q. (Basic) What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Safety Measures:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal.
Reported hazards include skin irritation and potential teratogenicity. Store at 2–8°C in airtight containers to prevent degradation .
Properties
IUPAC Name |
5-bromo-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSONICAHAPRCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334432 | |
Record name | 5-Bromo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34598-49-7 | |
Record name | 5-Bromo-1-indanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34598-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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